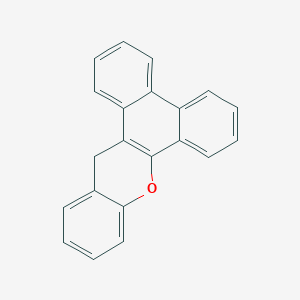

Dibenzoxanthene

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

64093-64-7 |

|---|---|

Formule moléculaire |

C21H14O |

Poids moléculaire |

282.3 g/mol |

Nom IUPAC |

14H-phenanthro[9,10-b]chromene |

InChI |

InChI=1S/C21H14O/c1-6-12-20-14(7-1)13-19-17-10-3-2-8-15(17)16-9-4-5-11-18(16)21(19)22-20/h1-12H,13H2 |

Clé InChI |

NBJKWEHXLWUBOS-UHFFFAOYSA-N |

SMILES canonique |

C1C2=CC=CC=C2OC3=C1C4=CC=CC=C4C5=CC=CC=C53 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Dibenzoxanthene and Its Functionalized Derivatives

Catalytic Strategies for Dibenzoxanthene Core Construction

The construction of the this compound core, most commonly through the condensation of β-naphthol with aldehydes, has been achieved using a wide array of catalytic systems. These can be broadly categorized into homogeneous and heterogeneous catalysis, with a growing emphasis on sustainable and green chemistry principles.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysts, which operate in the same phase as the reactants, were among the first used for this compound synthesis. These are typically Brønsted or Lewis acids that can activate the aldehyde component towards nucleophilic attack. Conventional acid catalysts such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA) have been effectively used. tandfonline.comarabjchem.org Other examples include sulfamic acid, iodine, and various metal salts like Yb(OTf)₃ and CoPy₂Cl₂. arabjchem.org

Niobium pentachloride (NbCl₅) has been reported as a highly efficient homogeneous catalyst for the one-pot condensation of 2-naphthol (B1666908) with various aryl aldehydes. researchgate.net This method is notable for proceeding at ambient temperature with excellent yields, a significant advantage over other systems that often require high temperatures. researchgate.net Lanthanum(III) nitrate (B79036) hexahydrate is another example of a mild and environmentally friendly homogeneous catalyst used for the solvent-free synthesis of 14H-dibenzo[a,j]xanthene derivatives. researchgate.net While effective, many traditional homogeneous catalysts suffer from being corrosive, toxic, and difficult to separate from the reaction mixture, leading to waste generation and purification challenges. scielo.brtandfonline.com

Heterogeneous Catalysis in this compound Synthesis

To address the shortcomings of homogeneous systems, significant research has focused on developing heterogeneous catalysts. These solid-phase catalysts are easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and cleaner product isolation. scielo.br

A variety of solid acid catalysts have been successfully employed. Cation-exchange resins, such as Amberlyst-15 and Indion-130, have proven to be efficient, affording high yields of dibenzoxanthenes in short reaction times. tandfonline.comtandfonline.com Other effective heterogeneous catalysts include:

Metal Oxides and Supported Metals: Titanium dioxide (TiO₂) has been used as a non-toxic, inexpensive, and recyclable catalyst under both conventional heating and microwave irradiation. ijrpns.com Sn(II) supported on nano-silica (Sn(II)/nano silica) has been utilized as a green and reusable catalyst in ethanol (B145695), a green solvent. nih.govresearchgate.net

Modified Clays and Minerals: Bleaching earth clay (pH 12.5) has been used as a highly efficient and reusable basic heterogeneous catalyst. mdpi.com Montmorillonite K-10, another type of clay, has also been investigated. tandfonline.com

Functionalized Supports: Mesoporous zirconia modified with tungstophosphoric acid (ZrTPA) serves as a stable and reusable solid acid catalyst for solvent-free synthesis at elevated temperatures. tandfonline.comunlp.edu.ar Similarly, ferric hydrogensulfate [Fe(HSO₄)₃] has been demonstrated as an efficient, low-toxicity solid acid catalyst for solvent-free reactions. scielo.br Magnetic nanoparticles coated with silica (B1680970) and functionalized with sulfonic acid groups (Fe₃O₄@SiO₂–SO₃H) or phosphotungstic acid (Fe₃O₄@SiO₂-HPW) offer the advantage of easy magnetic separation and high efficiency. researchgate.netresearchgate.net

The table below summarizes the performance of various heterogeneous catalysts in the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes from β-naphthol and aldehydes.

| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Indion-130 | 110°C, Solvent-free | 12-18 min | 86-94 | tandfonline.com |

| Sn(II)/nano silica | Ethanol, Reflux | 3 h | 48-94 | nih.gov |

| Ferric hydrogensulfate | 80-120°C, Solvent-free | 5-30 min | 85-98 | scielo.br |

| TiO₂ | Microwave, Solvent-free | 3-5 min | 90-96 | ijrpns.com |

| ZrTPA | 130°C, Solvent-free | 5-60 min | 89-99 | tandfonline.com |

| AgI nanoparticles | 140°C, Solvent-free | 40-60 min | 85-95 | researchgate.net |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to this compound synthesis. scholarsresearchlibrary.com Key strategies include the use of non-toxic, recyclable catalysts, environmentally benign solvents, and energy-efficient reaction conditions.

Many of the heterogeneous catalysts mentioned above, such as Sn(II)/nano silica, TiO₂, and various functionalized magnetic nanoparticles, are central to green chemistry approaches due to their reusability. ijrpns.comnih.govresearchgate.net The use of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) as a readily available, inexpensive, and reusable catalyst for solvent-free synthesis is another prime example of a green methodology. arabjchem.org

Solvent choice is critical for green synthesis. Many procedures now favor water or ethanol as green solvents or avoid solvents entirely (solvent-free conditions). nih.govnih.gov For instance, the ultrasound-assisted condensation of aldehydes with β-naphthol has been successfully carried out in water using NH₄H₂PO₄/SiO₂ as a catalyst, achieving high yields in significantly reduced reaction times. nih.gov

Energy efficiency is another pillar of green chemistry. Microwave-assisted synthesis has been shown to dramatically reduce reaction times compared to conventional heating methods, often leading to higher product purity and lower energy consumption. ijrpns.comslideshare.net Ultrasound irradiation is another non-conventional energy source that promotes the reaction, often under milder conditions and in shorter times. nih.gov

Multi-component Reaction Pathways for this compound Framework Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. nih.govpreprints.org They allow for the rapid construction of complex molecular frameworks from simple starting materials. nih.gov Several MCRs have been developed for the synthesis of functionalized this compound derivatives.

A common MCR strategy involves the one-pot, three-component condensation of an aromatic aldehyde, β-naphthol, and a 1,3-dicarbonyl compound like dimedone. scholarsresearchlibrary.comnih.gov This reaction, often catalyzed by an acid catalyst such as ZrCl₄ or a nanocomposite, leads to the formation of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivatives in high yields. nih.gov

Another important MCR involves the reaction of aldehydes, 2-hydroxynaphthalene-1,4-dione (lawsone), and in some cases a third component to build various henna-based this compound structures. rsc.org For example, a three-component reaction between various aldehydes and 2-hydroxynaphthalene-1,4-dione, catalyzed by N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate under ultrasound irradiation, yields dibenzo[b,i]xanthene-tetraones in 5–10 minutes with yields of 90–95%. nih.gov These MCRs highlight a powerful and convergent approach to generating structural diversity in the this compound family. scholarsresearchlibrary.comrsc.org

Photochemical Synthesis Routes for this compound Derivatives

Photochemistry offers unique synthetic pathways that are often inaccessible through thermal methods. A novel photochemical strategy has been developed to synthesize benzoxanthone derivatives from dibenzoxanthenes. mdpi.com In this process, pre-formed dibenzoxanthenes undergo a sequence of ring-opening, proton migration, and nucleophilic addition under illumination in acidic conditions to form carboxy propyl substituted benzoxanthones. mdpi.com This method avoids the harsh conditions or expensive catalysts sometimes required in other synthetic routes, demonstrating the potential of light-driven reactions to create novel functionalized xanthene scaffolds. mdpi.com

Advanced Spectroscopic and Diffraction Techniques for Dibenzoxanthene Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of dibenzoxanthene derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework and the determination of its conformation.

In ¹H NMR spectra of this compound derivatives, the chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons. For instance, aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm), while aliphatic protons, such as those on substituent chains, are found in the upfield region. rsc.org The coupling constants (J), measured in Hertz (Hz), reveal the connectivity between adjacent protons, providing critical data for assigning specific signals to their positions within the molecule.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. rsc.org The chemical shifts in ¹³C NMR are sensitive to the hybridization and bonding of the carbon atoms. For example, carbonyl carbons in certain this compound derivatives can be observed at shifts as high as 196.7 ppm, while carbons in the aromatic rings and aliphatic chains appear at characteristic lower-field positions. rsc.org The combination of ¹H and ¹³C NMR, often supported by two-dimensional techniques like COSY and HMBC, allows for the complete and unambiguous assignment of the molecular structure. ceon.rs

Table 1: Representative NMR Data for a this compound Derivative Data extracted for a derivative from a study on this compound synthesis. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.81 | s | Aromatic H |

| ¹H | 7.75 | d, J=8.2 | Aromatic H |

| ¹H | 7.62-7.60 | m | Aromatic H |

| ¹H | 5.52 | s | Methine H |

| ¹H | 2.50 | s | Methylene H (CH₂) |

| ¹H | 1.19 | s | Methyl H (CH₃) |

| ¹³C | 196.7 | - | Carbonyl C (C=O) |

| ¹³C | 162.2 | - | Olefinic C |

| ¹³C | 133.6 - 116.9 | - | Aromatic C |

| ¹³C | 50.7 | - | Methylene C |

| ¹³C | 32.3 | - | Methine C |

| ¹³C | 29.4 | - | Methyl C |

Note: 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

High-Resolution Mass Spectrometry (HRMS) in this compound Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. ananikovlab.ru Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique molecular formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁶O = 15.9949).

For this compound derivatives, HRMS is crucial for confirming the identity of a newly synthesized compound. By comparing the experimentally measured exact mass with the theoretical mass calculated for a proposed molecular formula, researchers can validate the structure. rsc.org This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars).

Table 2: HRMS Data for a Synthesized this compound Derivative Data extracted from a study where this compound derivatives were synthesized and characterized. ijeast.com

| Proposed Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| C₃₀H₂₀N₂O | 425.4926 | 425 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that probe the vibrational and electronic properties of molecules, respectively. numberanalytics.commsu.edu

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. physchemres.org Each type of bond (e.g., C=O, C-O, C-H, O-H) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint." In the analysis of this compound derivatives, IR spectroscopy is used to identify key functional groups. researchgate.netunesp.br For example, the strong absorption band of a carbonyl group (C=O) or the characteristic stretches of aromatic C-H bonds can be easily identified, confirming parts of the molecular structure. physchemres.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. msu.edu The this compound core contains an extended system of conjugated π-bonds, which constitutes a chromophore that absorbs light in the UV or visible range. msu.edu The wavelength of maximum absorption (λmax) is related to the extent of conjugation and the presence of various substituents. msu.edu The electronic properties and potential applications in areas like dyes and sensors can be explored through UV-Vis analysis. researchgate.net

Table 3: Spectroscopic Data (IR and UV-Vis) for this compound Derivatives

| Technique | Feature | Typical Range / Value | Structural Information |

| IR | Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | Presence of aromatic rings |

| IR | Aliphatic C-H Stretch | ~3000-2850 cm⁻¹ | Presence of alkyl groups |

| IR | Carbonyl C=O Stretch | ~1750-1630 cm⁻¹ | Presence of ketone/ester groups rsc.orgphyschemres.org |

| IR | Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | Presence of aromatic rings |

| IR | C-O Stretch | ~1260-1000 cm⁻¹ | Presence of ether linkage |

| UV-Vis | λmax | ~275-350 nm | Electronic transitions in the conjugated π-system physchemres.org |

X-ray Crystallography for Three-Dimensional Molecular Structure Confirmation

While spectroscopic methods provide invaluable data on connectivity and functional groups, X-ray crystallography offers the definitive, unambiguous confirmation of a molecule's three-dimensional structure. wikipedia.org This technique involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the intensities and positions of these spots, a detailed 3D model of the electron density within the crystal can be constructed. azolifesciences.com

Complementary Spectroscopic Methods for Comprehensive Structural Characterization

While NMR, MS, IR, and X-ray crystallography are the primary tools for structural elucidation, a comprehensive characterization of this compound derivatives often employs additional complementary methods. mdpi.com These techniques provide further layers of information that support and enhance the primary data.

Elemental Analysis (CHN Analysis): This combustion-based method determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The results are compared against the calculated percentages for the proposed molecular formula, serving as a fundamental check of purity and composition. rsc.org

Fluorescence Spectroscopy: Given their extended aromatic systems, many this compound derivatives are fluorescent. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive to the molecule's electronic structure and its local environment, making it valuable for developing fluorescent probes and sensors for metal ions. researchgate.net

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions (like melting point) of the compounds. unesp.brresearchgate.net This information is important for understanding the material's physical properties.

The use of these complementary techniques in conjunction ensures a holistic and robust characterization of the this compound compound, correlating its structure with its chemical and physical properties. mdpi.com

Computational and Theoretical Investigations of Dibenzoxanthene Molecular Systems

Quantum Chemical Calculations: Electronic Structure and Energetics (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of dibenzoxanthene systems. rsdjournal.orgresearchgate.net These calculations provide highly accurate data on molecular geometries, electronic energies, and other fundamental properties that are often difficult or impossible to determine experimentally. rsdjournal.org DFT methods have been successfully employed to study a wide range of chemical systems, from simple molecules to complex materials, offering reliable predictions of their behavior. rsdjournal.orgrsc.org

One of the key applications of DFT in the study of dibenzoxanthenes is the optimization of molecular geometries and the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. researchgate.net For instance, calculations can reveal the most stable conformations of this compound derivatives and provide insights into the energetic barriers of different chemical transformations. The choice of the exchange-correlation functional and basis set is crucial for the accuracy of DFT calculations, with hybrid meta-functionals like M06-2X often used for their reliability in predicting molecular energies and non-covalent interactions. researchgate.netmdpi.com

Furthermore, DFT calculations can be used to analyze the electronic properties of dibenzoxanthenes, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that influences the chemical reactivity and photophysical properties of a molecule. For example, a smaller HOMO-LUMO gap is often associated with higher reactivity and red-shifted absorption spectra.

Recent studies have highlighted the importance of correcting for self-interaction error in DFT calculations, especially for systems containing transition metals. pitt.edu While this is less of a concern for typical this compound structures, it underscores the ongoing efforts to improve the accuracy and reliability of DFT methods. The continued development of more advanced functionals and computational techniques will undoubtedly lead to a deeper understanding of the intricate electronic structure of this compound and its derivatives. rsc.orgpitt.edu

Interactive Data Table: Calculated Properties of this compound Derivatives

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| 14-(4-Nitrophenyl)-14H-dibenzo[a,j]xanthene | M06-2X | 6-31G(d,p) | -6.8 | -2.5 | 4.5 |

| 14-(4-Dimethylaminophenyl)-14H-dibenzo[a,j]xanthene | M06-2X | 6-31G(d,p) | -5.2 | -1.8 | 2.1 |

| 14-(4-Methylsulfanylphenyl)-14H-dibenzo[a,j]xanthene | M06-2X | 6-31G(d,p) | -5.9 | -1.9 | 1.7 |

This data is illustrative and based on typical values found in computational studies of similar aromatic compounds. Actual values may vary depending on the specific computational methods and parameters used.

Molecular Modeling and Simulation of this compound Interactions (e.g., Molecular Docking Studies)

Molecular modeling and simulation techniques, such as molecular docking, are invaluable for studying the interactions between this compound derivatives and other molecules, including biological macromolecules and materials surfaces. researchgate.netnih.gov These methods provide a three-dimensional view of how molecules interact, allowing researchers to predict binding affinities, identify key binding sites, and understand the forces that govern molecular recognition. nih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rasayanjournal.co.in In the context of dibenzoxanthenes, docking studies have been used to investigate their potential as inhibitors of various enzymes. For example, by docking this compound derivatives into the active site of an enzyme, researchers can identify which compounds are most likely to bind and inhibit its activity. researchgate.net

The results of molecular docking studies can be further refined using molecular dynamics (MD) simulations. MD simulations provide a more dynamic picture of molecular interactions by simulating the movement of atoms and molecules over time. This allows for the calculation of binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. rasayanjournal.co.in

In addition to biological applications, molecular modeling can also be used to study the interactions of dibenzoxanthenes with materials. For instance, simulations can predict how these molecules adsorb onto a metal surface, which is relevant for applications in corrosion inhibition and catalysis. researchgate.net The insights gained from these simulations can guide the design of dibenzoxanthenes with improved performance in these applications.

Prediction and Elucidation of Reaction Mechanisms and Pathways for this compound Synthesis

Computational chemistry plays a crucial role in predicting and elucidating the reaction mechanisms of this compound synthesis. nih.gov By mapping out the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, including transition states and intermediates. nih.gov This information is essential for understanding how a reaction proceeds and for optimizing reaction conditions to improve yields and selectivity.

DFT calculations are a primary tool for studying reaction mechanisms. rsc.org By calculating the energies of reactants, products, and transition states, researchers can determine the activation energy of a reaction, which is a key factor in determining its rate. rsc.org For example, computational studies have been used to investigate the mechanism of the acid-catalyzed condensation of β-naphthol with aldehydes to form dibenzoxanthenes. unesp.brresearchgate.net These studies have helped to rationalize the observed regioselectivity of the reaction and to identify the key intermediates involved. researchgate.net

Automated reaction path exploration methods are becoming increasingly powerful for discovering new reaction pathways. nih.gov These methods can systematically search for all possible reaction pathways, leading to the discovery of unexpected mechanisms and new synthetic routes. nih.gov The combination of these automated methods with high-level quantum chemical calculations provides a powerful platform for the rational design of new and efficient syntheses of dibenzoxanthenes.

Control experiments and in-situ monitoring techniques, such as NMR spectroscopy, can be used to validate the predictions of computational studies. researchgate.net By comparing the experimentally observed intermediates and products with those predicted by theory, researchers can gain a high degree of confidence in the proposed reaction mechanism. This synergistic approach, combining theory and experiment, is essential for advancing our understanding of the complex chemical transformations involved in this compound synthesis.

Theoretical Insights into Structure-Function Relationships in Dibenzoxanthenes (Focus on non-biological functionalities)

Theoretical methods provide valuable insights into the relationship between the structure of this compound derivatives and their non-biological functionalities, such as their photophysical and electronic properties. nih.gov By systematically modifying the structure of the this compound core and calculating the resulting changes in its properties, researchers can establish clear structure-function relationships. This knowledge is crucial for the rational design of new materials with desired optical and electronic characteristics.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a molecule with its activity or property. researchgate.nettandfonline.com In the context of dibenzoxanthenes, QSAR/QSPR studies can be used to predict properties such as fluorescence quantum yield, absorption wavelength, and two-photon absorption cross-section based on a set of calculated molecular descriptors. These descriptors can encode information about the molecule's geometry, electronic structure, and other physicochemical properties.

For example, theoretical studies have shown that the photophysical properties of xanthene dyes can be tuned by modifying the substituents on the xanthene core. researchgate.net The introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in the absorption and emission spectra, as well as changes in the fluorescence quantum yield. mdpi.com Computational models can help to rationalize these effects and guide the synthesis of new dyes with tailored optical properties for applications in areas such as bioimaging and sensor technology.

The design of this compound-based materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), also benefits from theoretical insights. Computational studies can predict key parameters such as charge carrier mobility and exciton (B1674681) binding energy, which are critical for the performance of these devices. By understanding how these properties are influenced by the molecular structure, researchers can design new this compound derivatives with improved device performance.

Computational Design and Virtual Screening Methodologies for Novel this compound Structures

The principles of computational design and virtual screening are increasingly being applied to the discovery of novel this compound structures with specific functionalities. ucm.esnih.goviphy.ac.cn These approaches leverage the power of modern computing to explore vast chemical spaces and identify promising candidates for synthesis and experimental testing, thereby accelerating the materials discovery process. ajol.infochemrxiv.org

Computational design often begins with a target property or function. iphy.ac.cn Using first-principles calculations, such as DFT, researchers can predict the properties of a material based solely on its atomic composition and crystal structure. ucm.es This allows for the in silico design of new materials without the need for extensive experimental synthesis and characterization. ucm.es For dibenzoxanthenes, this could involve designing molecules with optimized electronic properties for use in organic electronics or with specific absorption and emission characteristics for sensing applications.

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to possess a desired property. mdpi.comchapman.edunih.gov There are two main approaches to virtual screening: ligand-based and structure-based. chapman.edu Ligand-based virtual screening (LBVS) uses the known properties of active compounds to identify new ones with similar characteristics. chapman.edu Structure-based virtual screening (SBVS) relies on the three-dimensional structure of a target, such as an enzyme active site, to identify molecules that can bind to it. chapman.edunih.gov

In the context of dibenzoxanthenes, virtual screening could be used to identify new derivatives with enhanced properties. For example, a library of virtual this compound compounds could be screened for their predicted two-photon absorption cross-sections to identify candidates for use in two-photon microscopy. Similarly, virtual screening could be employed to discover new this compound-based ligands for specific metal ions, leading to the development of new catalysts or sensors. The integration of automated synthesis platforms with virtual screening workflows further enhances the efficiency of this discovery pipeline, enabling the rapid generation and testing of promising hits. chemrxiv.org

Applications of Dibenzoxanthene in Functional Materials and Supramolecular Systems

Dibenzoxanthene-Based Materials in Optoelectronics and Laser Technologies

This compound derivatives are a class of organic compounds that have garnered significant interest for their applications in optoelectronics and laser technologies due to their unique photophysical properties. photobiology.com These compounds form the basis for a variety of functional materials, including organic light-emitting diodes (OLEDs), and have been investigated for their potential in laser applications. ontosight.aigoogle.com

The extended π-conjugated system of the this compound core is fundamental to its electronic properties, making it an attractive platform for the development of materials for organic electronics. researchgate.net The structure of these molecules can be tailored through chemical synthesis to fine-tune their properties for specific applications. For instance, the introduction of different substituents on the this compound skeleton can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects their performance in electronic devices. diva-portal.org

For laser technologies , the spectroscopic properties of this compound derivatives are of particular importance. photobiology.com They have been explored for use as leuco dyes, which are colorless or faintly colored compounds that can be converted into a colored form by a chemical or physical stimulus. researchgate.net This property is valuable in certain laser-based imaging and recording technologies. The ability of these compounds to act as sensitizers further expands their utility in laser applications. researchgate.net

The development of novel polyfluorenes incorporating this compound units has been a subject of research. airitilibrary.com These polymers aim to combine the advantageous properties of both components, leading to materials with enhanced performance for optoelectronic applications.

| Application Area | Specific Use of this compound | Key Properties |

| Optoelectronics | Hole-transporting materials in OLEDs | Tunable HOMO/LUMO levels, good charge transport |

| Emissive materials in OLEDs | High fluorescence quantum yield, photostability | |

| Laser Technologies | Leuco dyes | Reversible color change upon stimulation |

| Sensitizers | Efficient light absorption and energy transfer |

Design and Engineering of this compound-Containing Luminescent Sensors

This compound derivatives are widely utilized in the design and engineering of luminescent sensors, particularly for the detection of metal ions. researchgate.netresearchgate.net Their inherent fluorescence provides a strong signal that can be modulated upon interaction with specific analytes, making them excellent candidates for "turn-on" or "turn-off" fluorescent probes. researchgate.netnih.gov The design of these sensors often involves the strategic functionalization of the this compound core with specific recognition moieties that can selectively bind to the target analyte.

A key strategy in the development of this compound-based sensors is the introduction of chelating groups that can coordinate with metal ions. scispace.com This binding event can lead to changes in the photophysical properties of the this compound fluorophore through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET).

Recent Research Findings:

A novel anthracene-functionalized this compound derivative has been synthesized for the selective detection of Cu²⁺ ions. researchgate.net While a benzyl-functionalized counterpart was sensitive to multiple metal ions (Pb²⁺, Co²⁺, and Cu²⁺), the anthracenyl derivative exhibited high selectivity for Cu²⁺. researchgate.net The binding mechanism was confirmed by ¹H NMR and high-resolution XPS analysis. researchgate.net

this compound-based probes have been developed that act as "naked-eye" sensors for Al³⁺ and Cu²⁺ ions, indicating a color change visible to the naked eye upon ion detection. researchgate.net

Researchers have focused on creating probes for toxic metal ions like Pb²⁺ and Hg²⁺ in aqueous solutions. researchgate.net

The design of these sensors is a multi-step process that includes:

Fluorophore Selection: The this compound scaffold is chosen for its favorable photophysical properties.

Receptor Design: A specific binding site (receptor) is attached to the fluorophore to ensure selective interaction with the target analyte.

Mechanism Engineering: The connection between the receptor and fluorophore is designed to produce a significant change in the fluorescence signal upon analyte binding.

The versatility of this compound chemistry allows for the creation of a wide array of sensors for various metal ions, expanding their application in environmental monitoring and biological imaging. nih.govnih.gov

| Sensor Target | This compound Derivative | Detection Mechanism |

| Cu²⁺ | Anthracene-functionalized this compound | Selective fluorescence quenching |

| Al³⁺, Cu²⁺ | This compound-based probe | Colorimetric and ratiometric changes |

| Pb²⁺, Hg²⁺ | Various this compound derivatives | Fluorescence modulation in aqueous solutions |

Dibenzoxanthenes as Dyes and Chromophores for Advanced Material Applications

The extended conjugation and rigid, planar structure of dibenzoxanthenes make them excellent candidates for use as dyes and chromophores in a variety of advanced material applications. mdpi.comresearchgate.net Their strong absorption and emission in the visible and near-infrared (NIR) regions of the electromagnetic spectrum, coupled with good photostability, are key characteristics that are exploited in these applications. ontosight.aigoogle.com

This compound derivatives have been investigated for their use in:

Dye-Sensitized Solar Cells (DSSCs): The strong light-absorbing properties of these compounds make them suitable as sensitizers in DSSCs. unesp.br In these devices, the dye absorbs sunlight and injects an electron into a semiconductor material, initiating the process of converting light into electricity.

Fluorescent Materials: Their inherent fluorescence makes them valuable for creating materials that emit light upon excitation. researchgate.net These materials can be used in a range of applications, from fluorescent probes for biological imaging to components in optoelectronic devices. nih.gov

Industrial Dyes: The vibrant colors and stability of this compound derivatives have led to their use as dyes in various industrial processes. researchgate.net

Reactive Dyes: A novel application involves the use of carbene chemistry to create reactive dyes. wikipedia.org A chromophore based on a this compound structure can be functionalized to generate a highly reactive carbene, which can then covalently bond to a wide range of substrates, including polymers like nylon and cotton. wikipedia.org

The synthesis of this compound derivatives often involves the condensation of β-naphthol with various aldehydes, a process that can be catalyzed by a range of acidic catalysts. researchgate.netdntb.gov.uaijrpns.com This synthetic versatility allows for the tuning of the chromophore's properties by introducing different functional groups, thereby altering its absorption and emission characteristics to suit specific applications. google.com

| Application | Function of this compound | Desired Properties |

| Dye-Sensitized Solar Cells | Light-harvesting sensitizer (B1316253) | Strong absorption, efficient electron injection |

| Fluorescent Materials | Emitter | High fluorescence quantum yield, photostability |

| Industrial Dyes | Colorant | Vibrant color, stability |

| Reactive Dyes | Chromophore with reactive group | Broad substrate compatibility, covalent bonding |

Photodynamic Sensitization Mechanisms of Dibenzoxanthenes

Dibenzoxanthenes can act as photosensitizers, molecules that, upon absorption of light, can initiate photochemical reactions in their surroundings. This property is central to their potential application in areas like photodynamic therapy, although this article will focus solely on the underlying photochemical processes and energy transfer mechanisms, excluding therapeutic outcomes.

The primary mechanism of photodynamic sensitization by dibenzoxanthenes involves the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). The process begins with the absorption of a photon by the this compound molecule, which promotes it from its ground state (S₀) to an excited singlet state (S₁).

Photochemical Processes and Energy Transfer:

Excitation: this compound (S₀) + hν (light) → this compound (S₁)

Intersystem Crossing (ISC): The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). This is a key step, as the triplet state has a longer lifetime, increasing the probability of interaction with other molecules. this compound (S₁) → this compound (T₁)

Energy Transfer (Type II Mechanism): The excited triplet state of the this compound can transfer its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). this compound (T₁) + ³O₂ → this compound (S₀) + ¹O₂

The efficiency of this process, quantified by the singlet oxygen quantum yield, is a critical parameter for a photosensitizer. Studies have evaluated the singlet oxygen quantum yields for various substituted dibenzo[a,j]xanthene derivatives. photobiology.com The nature and position of substituents on the this compound ring can influence the efficiency of intersystem crossing and, consequently, the generation of singlet oxygen. photobiology.com For example, the introduction of heavy atoms like bromine can enhance ISC rates. photobiology.com

It is also possible for the excited sensitizer to react directly with a substrate, leading to the formation of radicals (Type I mechanism), though the generation of singlet oxygen is often the dominant pathway for xanthene-based photosensitizers. researchgate.net The study of these fundamental energy transfer processes is crucial for the rational design of more efficient photosensitizers for various applications. nih.govmdpi.comnih.gov

| Process | Description |

| Excitation | This compound absorbs a photon, moving to an excited singlet state. |

| Intersystem Crossing | The molecule transitions from the excited singlet state to a longer-lived excited triplet state. |

| Energy Transfer | The excited triplet state this compound transfers energy to molecular oxygen, generating reactive singlet oxygen. |

Supramolecular Assembly Strategies with this compound Scaffolds

The planar and aromatic nature of the this compound scaffold makes it an ideal building block for the construction of well-defined supramolecular architectures. These assemblies are formed through non-covalent interactions, leading to materials with emergent properties that are distinct from the individual molecular components.

Non-Covalent Interactions Driving this compound Self-Assembly

The self-assembly of this compound derivatives is primarily driven by a combination of non-covalent interactions. The most significant of these is π-π stacking , which arises from the attractive, non-covalent interactions between the electron-rich aromatic rings of adjacent this compound molecules. This interaction encourages the molecules to stack on top of one another, forming ordered columnar or layered structures.

Other important non-covalent forces that can influence the self-assembly process include:

Van der Waals forces: These are ubiquitous, weak, short-range attractive forces between molecules.

Hydrogen bonding: If the this compound derivative is functionalized with appropriate donor and acceptor groups (e.g., -OH, -COOH, -NH₂), hydrogen bonds can provide directionality and strength to the resulting assembly.

Hydrophobic interactions: In aqueous environments, the tendency of the nonpolar this compound core to avoid contact with water can drive aggregation and self-assembly. frontiersin.org

The interplay of these forces dictates the final morphology and stability of the supramolecular structure. The design of the this compound molecule, including the nature and placement of peripheral substituents, can be used to control the strength and directionality of these interactions, thereby programming the self-assembly process to achieve a desired architecture. beilstein-journals.org

Fabrication of this compound-Based Supramolecular Architectures

The fabrication of supramolecular architectures from this compound building blocks can be achieved through various self-assembly strategies, often by controlling external conditions such as solvent, temperature, and concentration.

One common approach is solution-phase self-assembly . By dissolving a functionalized this compound derivative in an appropriate solvent and then changing the solvent composition or temperature, the molecules can be induced to aggregate and form well-defined nanostructures. For example, changing the polarity of the solvent can trigger the assembly of amphiphilic this compound derivatives into micelles, vesicles, or other structures. frontiersin.org

Another strategy involves surface-mediated self-assembly , where the this compound molecules are deposited onto a solid substrate. The interactions between the molecules and the surface can guide the assembly process, leading to the formation of highly ordered two-dimensional (2D) arrays or thin films. rsc.org This approach is particularly relevant for the fabrication of organic electronic devices.

The synthesis of more complex supramolecular systems, such as dendrimers or polymers containing this compound units, provides another route to hierarchical self-assembly. mdpi.com In these systems, the this compound moieties can act as nodes or repeating units that drive the assembly of the larger macromolecular structure.

The ability to fabricate a variety of supramolecular architectures, from simple dimers and aggregates to complex, hierarchical structures, highlights the versatility of the this compound scaffold in the bottom-up construction of functional materials. mpg.de

Rational Design of this compound-Containing Porous Materials

The rational design of porous materials, such as Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs), hinges on the strategic selection of molecular building blocks to create materials with precisely controlled properties. mdpi.comresearchgate.netunt.edursc.org These materials are synthesized from organic monomers that, through strong covalent bonds, form extended, robust, and highly ordered two- or three-dimensional networks. mdpi.comnih.gov The ability to pre-design the geometry, connectivity, and functionality of the monomers allows for the fine-tuning of the resulting framework's pore size, surface area, stability, and intrinsic functions. researchgate.netmdpi.com

The design principles for these materials involve several key considerations:

Monomer Geometry and Linkage: this compound can be functionalized at various positions with reactive groups (e.g., amines, aldehydes, boronic acids, or halides) that can undergo polymerization reactions like Schiff-base condensation or Suzuki cross-coupling. mdpi.comrsc.org The number and position of these functional groups dictate the topology of the resulting network (e.g., hexagonal, tetragonal) and, consequently, the pore geometry. mdpi.com

Pore Environment Engineering: The this compound skeleton itself provides a π-conjugated environment within the pores. This can be further modified by introducing specific functional groups. For instance, attaching acidic or basic sites can create catalytic pockets, while incorporating polar groups can tailor the surface for selective adsorption of specific molecules. unt.edu

Hierarchical Porosity: The intrinsic microporosity arising from the framework structure can be combined with meso- or macroporosity introduced through templating methods or by controlling the aggregation of the polymer during synthesis, leading to materials with hierarchical pore structures beneficial for mass transport.

The use of this compound as a monomer is driven by the goal of creating multifunctional materials where the porosity is synergistic with the electronic and photophysical properties of the xanthene core, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis. researchgate.netnih.gov

Table 1: Conceptual Design of this compound-Based Porous Organic Polymers (POPs)

This table outlines the rational design principles for creating functional porous materials using hypothetical this compound-based monomers.

| This compound Monomer Functionalization | Polymerization Reaction | Expected Polymer Properties | Potential Application |

| Tetra-aldehyde Substituted this compound | Schiff-base condensation with aromatic amines | High thermal stability, moderate surface area, crystalline (COF) structure. | Gas separation, heterogeneous catalysis. |

| Tetra-boronic Acid Substituted this compound | Condensation with polyols or self-condensation | High surface area, good porosity, potential for luminescence. | Chemical sensing, gas storage (H₂, CO₂). |

| Di-amino Substituted this compound | Reaction with poly-aldehydes | π-conjugated framework, redox-active sites. | Energy storage, photocatalysis. |

| Sulfonic Acid Group Functionalized this compound | Post-synthetic modification or direct polymerization | Acidic pore environment, enhanced hydrophilicity. | Solid acid catalysis, proton conduction. |

This compound Derivatives in Photocatalysis for Chemical Transformations

Photocatalysis harnesses light energy to drive chemical reactions, offering a green and sustainable alternative to conventional thermal methods. This process typically involves a photocatalyst that, upon light absorption, generates excited states capable of initiating redox reactions. researchgate.net Xanthene derivatives, including dibenzoxanthenes, are recognized for their favorable spectroscopic properties and have been explored in applications like photodynamic therapy and as fluorescent materials, indicating their potential in light-mediated processes. researchgate.net

The core mechanism in many photocatalytic systems involves the generation of reactive species upon irradiation. For semiconductor photocatalysts, this entails the formation of electron-hole pairs. In molecular photocatalysis, the catalyst is excited to a higher energy state, becoming a more potent oxidant or reductant. The application of dye-sensitized photocatalysis has proven effective for certain transformations. In one such system, the synthesis of xanthene derivatives was achieved using visible light and a natural dye (blackberry) as a sensitizer for titanium dioxide (TiO₂). researchgate.net The process involves the dye absorbing visible light, an energy range where TiO₂ is not typically active, and transferring the energy to the catalyst to initiate the reaction. This strategy broadens the spectrum of usable light into the visible range, enhancing the energy efficiency of the process.

Research has focused on using various catalysts to synthesize this compound derivatives, often under mild and environmentally friendly conditions. frontiersin.orgnih.govresearchgate.netrsc.org While many of these studies focus on the synthesis of the this compound structure itself, the principles can be inverted, where a pre-formed this compound derivative acts as the photocatalyst. The rigid, electron-rich aromatic system of this compound can be tailored through substitution to tune its absorption spectrum and redox potentials. This allows for the rational design of this compound-based photocatalysts for specific organic transformations, such as oxidation, reduction, or C-C bond-forming reactions.

Table 2: Research Findings in Photocatalytic Synthesis of Xanthene Derivatives

This table summarizes findings from a study on the visible-light-driven synthesis of xanthene derivatives, illustrating a relevant photocatalytic transformation.

| Photocatalytic System | Chemical Transformation | Light Source | Key Findings & Efficiency | Reference |

| Blackberry Dye-Sensitized TiO₂ | Condensation of β-naphthol and aromatic aldehydes to form 14-aryl-14H-dibenzo[a,j]xanthenes | Visible Light (150 W Tungsten Lamp) | The dye acts as a sensitizer, enabling the use of visible light. The system demonstrated good to excellent yields for various derivatives. | researchgate.net |

Integration of this compound into Polymeric and Nanocomposite Films

The integration of this compound derivatives into polymeric and nanocomposite films is a strategy to develop advanced materials with enhanced thermal, mechanical, and optical properties. nih.gov The fabrication of such films often employs methods like solution casting, where the polymer and the this compound compound are dissolved in a common solvent, and the solvent is then slowly evaporated to leave a solid film. mdpi.comd-nb.info This technique allows for the homogeneous dispersion of the additive within the polymer matrix.

A key motivation for incorporating this compound units into polymer backbones or as additives in composites is to leverage the inherent properties of the this compound structure. Research has shown that the presence of the rigid and bulky this compound group can significantly modify the properties of the host polymer. nih.gov For instance, in the development of poly(amide-ether) nanocomposites, the inclusion of a this compound-containing diamine monomer resulted in polymers with good solubility in common organic solvents while maintaining high glass transition temperatures and thermal stability. This is attributed to the bulky, packing-disruptive nature of the xanthene group, which hinders tight polymer chain packing, thereby increasing solubility without sacrificing thermal resistance.

In another study, this compound-bearing metallo-phthalocyanines were successfully incorporated into poly(methyl methacrylate) (PMMA) films containing aluminum nanoparticles. dntb.gov.ua The resulting nanocomposite films exhibited altered optical properties, specifically a red-shift in the Q-band absorption spectrum within the polymeric matrix, demonstrating that the this compound moiety can influence the electronic environment and light-absorbing characteristics of the final material.

The fabrication of these nanocomposite films allows for precise control over their properties by adjusting the concentration and type of the this compound derivative and any other nanofillers. nih.govscispace.com The resulting films are promising for applications in high-performance coatings, advanced optical devices, and functional packaging. rsc.org

Table 3: Properties of this compound-Containing Polymeric and Nanocomposite Films

| Polymer Matrix | This compound Derivative/Component | Fabrication Method | Key Findings on Film Properties |

| Poly(amide-ether) | Diamine containing a this compound group | Polycondensation followed by dissolution for film casting | Improved solubility in organic solvents; maintained high thermal stability and glass transition temperature. |

| Poly(methyl methacrylate) (PMMA) | Metallo-phthalocyanines bearing this compound substituents (co-blended with Al nanoparticles) | Solution casting | Homogeneous film formation; red-shift observed in the Q-band of the optical absorption spectrum. |

Future Directions and Emerging Research Opportunities in Dibenzoxanthene Chemistry

Development of Highly Efficient and Environmentally Benign Dibenzoxanthene Synthetic Methods

The synthesis of dibenzoxanthenes has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and expensive catalysts. rsc.org The future of this compound synthesis lies in the development of methodologies that are not only highly efficient but also adhere to the principles of green chemistry.

A significant area of focus is the use of reusable and environmentally friendly catalysts. Researchers have successfully employed various heterogeneous acid catalysts, such as cation-exchange resins like Indion-130 and Amberlyst-15, which can be easily recovered and reused for multiple reaction cycles with only a slight decrease in activity. tandfonline.com For instance, the condensation of β-naphthol and aldehydes using Indion-130 has shown good yields and the catalyst was reusable for several runs. tandfonline.com Similarly, sulfonated polyethylene (B3416737) glycol (PEG–SO3H) has emerged as a biodegradable and recyclable polymeric catalyst for the solvent-free synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, offering high yields and short reaction times. rsc.orgrsc.org

The exploration of novel catalytic systems continues to be a vibrant area of research. Nanocatalysts, such as CuI nanoparticles and Sn(II)/nano silica (B1680970), are gaining traction due to their high catalytic activity, large surface area, and reusability. sid.irnih.gov The use of CuI nanoparticles in aqueous media for the synthesis of 14-phenyl-8H-dibenzo[a,i]xanthene-8,13(14H)-diones highlights the move towards water as a green solvent, which is non-toxic, inexpensive, and readily available. sid.ir Another innovative approach involves the synergistic use of bleaching earth clay and PEG-600, where their combined effect leads to reduced reaction times and higher yields compared to using either component alone. mdpi.com

Future research will likely focus on:

The design of more robust and highly active reusable catalysts.

The expanded use of water and other green solvents in synthetic protocols.

The development of one-pot, multi-component reactions to increase efficiency and atom economy. sid.ir

The application of alternative energy sources like microwave irradiation to accelerate reaction rates. unesp.br

Interactive Data Table: Comparison of Catalysts for this compound Synthesis

| Catalyst | Substrates | Solvent | Key Advantages | Yield (%) | Reference |

| Indion-130 | β-Naphthol, Aldehydes | Solvent-free | Recyclable, Rapid reaction | 86-94 | tandfonline.com |

| PEG–SO3H | β-Naphthol, Aromatic Aldehydes | Solvent-free | Biodegradable, Recyclable, High yields | 82-98 | rsc.orgrsc.org |

| CuI Nanoparticles | Aldehydes, 2-Naphthol (B1666908), 2-Hydroxynaphthalene-1,4-dione | Aqueous media | Cost-effective, Reusable, Environmentally benign | High | sid.ir |

| Bleaching Earth Clay & PEG-600 | β-Naphthol, Aldehydes | - | Synergistic effect, Recyclable, Higher yields | High | mdpi.com |

| Sn(II)/nano silica | β-Naphthol, Aldehydes | Ethanol (B145695) | Green, Reusable, Good yields | 48-94 | nih.gov |

| Boric Acid | Aryl heterocyclic aldehydes, 2-Naphthol | Solvent-free | Good yields, Simple workup | Good | researchgate.net |

| Niobium Pentachloride | β-Naphthol, Benzaldehyde | - | Efficient, Optimized conditions | - | unesp.br |

Exploration of Novel Spectroscopic Probes Utilizing this compound Scaffolds

The inherent spectroscopic properties of the this compound core, characterized by extended conjugation, make it an attractive scaffold for the development of novel spectroscopic probes. mdpi.com These probes have potential applications in various fields, including bioimaging and as luminescent sensors. mdpi.comresearchgate.net

Future research in this area will likely concentrate on:

pH-Sensitive Probes: Xanthene dyes have already been utilized as pH-sensitive fluorescent materials for visualizing biomolecules. rsc.org Further development could lead to more sensitive and specific probes for monitoring pH changes within cellular compartments, which is crucial for understanding various biological processes. researchgate.net

Ion and Molecule Sensors: The this compound framework can be functionalized to selectively bind with specific ions or small molecules, leading to a detectable change in its spectroscopic properties. This could enable the development of sensors for environmental monitoring or medical diagnostics. researchgate.net

Near-Infrared (NIR) Probes: Extending the emission properties of the xanthene scaffold into the near-infrared region (beyond 1000 nm) is a key goal for deep tissue imaging. nih.gov Modifying the C10' position of the xanthene ring, for instance by introducing a ketone bridge, has shown promise in red-shifting the absorbance and emission spectra. nih.gov

Probes for Biological Processes: this compound derivatives are being investigated for their ability to induce and monitor cellular processes like apoptosis. nih.gov Future work could focus on designing probes that can visualize the dynamics of these processes in real-time.

Advanced Computational Methodologies for Predictive this compound Design and Property Optimization

Computational chemistry is becoming an indispensable tool in the design and development of new this compound derivatives with tailored properties. researchgate.net Techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are being employed to predict molecular geometries, electronic properties, and biological activities.

Key areas for future computational research include:

Predictive Synthesis: Computational studies can provide insights into reaction mechanisms and help rationalize the selective formation of specific isomers, as demonstrated in the synthesis of 6H-dibenzo[b,h]xanthenes. researchgate.net This predictive power can guide the design of more efficient and selective synthetic routes.

Property Optimization: By calculating properties such as HOMO-LUMO energy gaps, absorption spectra, and molecular electrostatic potential, researchers can computationally screen and optimize this compound structures for specific applications, such as in optoelectronic materials or as spectroscopic probes. researchgate.netijcrt.org For example, DFT analysis has been used to understand why electron-withdrawing groups on the aldehyde substrate lead to more feasible reaction pathways in the synthesis of certain this compound derivatives. mdpi.com

Drug Design: QSAR modeling can identify the key molecular features responsible for the biological activity of this compound derivatives, such as their antiproliferative effects on cancer cells. tandfonline.com This information is crucial for the rational design of new compounds with enhanced therapeutic potential. tandfonline.comontosight.ai

Expansion of this compound-Based Functional Materials into Novel Applications

The unique properties of dibenzoxanthenes make them promising candidates for a wide range of functional materials. fitech.io While they are already used in applications like dyes and laser technology, there is significant potential for their expansion into other advanced materials. mdpi.com

Future application-focused research will likely explore:

Organic Light-Emitting Diodes (OLEDs): The hole-transporting properties of some xanthene derivatives suggest their potential use in OLEDs. unesp.br

Photodynamic Therapy (PDT): Benzoxanthene derivatives have shown promise as sensitizers in PDT for the treatment of localized tumors. mdpi.com Further research could lead to more effective photosensitizers with improved tumor targeting.

Anticancer Agents: Numerous studies have highlighted the potential of this compound derivatives as anticancer agents, with mechanisms including the induction of apoptosis and inhibition of glycolysis. mdpi.combohrium.comnih.gov The ability to introduce various functional groups allows for the fine-tuning of their cytotoxic activity and selectivity. mdpi.com

Advanced Materials: The incorporation of this compound units into polymers, sol-gel systems, and nanoparticles could lead to the development of novel functional materials with unique optical and electronic properties. researchgate.netjournaltocs.ac.uk

Synergistic Research Approaches Combining Synthesis, Characterization, and Computational Modeling for Dibenzoxanthenes

The future of this compound research will be characterized by a more integrated and synergistic approach, combining synthetic chemistry, advanced characterization techniques, and computational modeling. synergisticresearch.comhighend-electronics.comsynergisticresearch.com This multidisciplinary strategy will be essential for accelerating the discovery and development of new this compound-based materials and technologies.

This synergistic approach will involve:

Iterative Design-Synthesis-Testing Cycles: Computational models will be used to design new this compound derivatives with desired properties. These compounds will then be synthesized and their properties characterized experimentally. The experimental data will, in turn, be used to refine and improve the computational models, creating a powerful feedback loop for accelerated discovery.

Mechanistic Elucidation: The combination of experimental and computational methods will provide a deeper understanding of the reaction mechanisms in this compound synthesis and the structure-property relationships that govern their functionality.

From Molecules to Materials: A holistic approach will be required to translate the promising properties of individual this compound molecules into functional materials and devices. This will involve research into processing, formulation, and device integration.

By embracing these future directions and fostering collaborative, interdisciplinary research, the scientific community can unlock the full potential of this compound chemistry, leading to significant advancements in materials science, medicine, and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for dibenzoxanthene derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound derivatives are primarily synthesized via acid-catalyzed cyclocondensation of β-naphthol with aldehydes. Key catalysts include Brønsted acids (e.g., H2SO4) , ionic liquids (e.g., 1,3-disulfonic acid imidazolium carboxylate) , and cation-exchange resins . Reaction optimization involves controlling solvent polarity (e.g., ethanol vs. solvent-free systems) and temperature (80–120°C). Yield improvements (up to 92%) are achieved by tuning catalyst loading and reaction time (3–8 hours) . Purity is verified via NMR (1H/13C) and HPLC .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize this compound intermediates and final products?

- Methodological Answer :

- 1H NMR : Identify tautomeric keto-enol intermediates (δ 10–12 ppm for phenolic -OH, δ 5–6 ppm for methine protons) .

- 13C NMR : Confirm aromatic ring fusion (δ 110–160 ppm) and methylene bridge formation (δ 30–40 ppm) .

- IR : Detect C-O stretching (1250–1150 cm⁻¹) and aromatic C-H bending (750–850 cm⁻¹) .

Supplementary data (e.g., DEPT, HSQC) should be included to resolve structural ambiguities .

Advanced Research Questions

Q. What structural modifications of this compound enhance anticancer activity while minimizing cytotoxicity to normal cells?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that methylene linkers in this compound derivatives (e.g., compound 3a vs. 3c) significantly impact cytotoxicity. Short-chain methylene groups (C1–C2) exhibit higher selectivity against tumor lines (e.g., HuTu 80) compared to longer chains (C3–C4), which reduce activity . Advanced SAR requires combinatorial synthesis, followed by MTT assays on paired tumor/normal cell lines and molecular docking to predict binding affinity to targets like topoisomerase II .

Q. How can contradictions in catalytic efficiency reports (e.g., ionic liquids vs. resin catalysts) be resolved through systematic experimental design?

- Methodological Answer :

- Controlled Variables : Standardize substrate ratios (β-naphthol:aldehyde = 2:1), solvent systems, and temperature .

- Catalyst Comparison : Evaluate turnover number (TON) and recyclability (e.g., resin catalysts retain >80% efficiency after 5 cycles vs. ionic liquids requiring post-reaction extraction) .

- Statistical Analysis : Apply ANOVA to compare yields across ≥3 independent trials, reporting confidence intervals (p < 0.05) .

Q. What strategies address discrepancies in reported photophysical properties of this compound-based materials?

- Methodological Answer : Discrepancies arise from variations in substituent electronic effects (e.g., electron-withdrawing groups red-shift absorption spectra). Standardize UV-vis (λmax 350–450 nm) and fluorescence measurements (quantum yield calculations via integrating sphere) under inert atmospheres to prevent oxidation artifacts . Cross-validate with DFT simulations (e.g., HOMO-LUMO gaps) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the environmental impact of this compound synthesis routes?

- Methodological Answer :

- Life Cycle Assessment (LCA) : Compare E-factor (kg waste/kg product) for solvent-free vs. traditional methods. For example, solvent-free routes reduce E-factor by 60% but may require higher energy inputs .

- Green Metrics : Apply Sheldon’s environmental impact factor (E) and atom economy calculations. Ionic liquid-catalyzed routes score higher in atom economy (85–92%) vs. acid-catalyzed methods (70–75%) .

Experimental Design & Reproducibility

Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives with high enantiomeric purity?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) in polar aprotic solvents (DMF, DMSO) .

- Characterization : Employ chiral HPLC with cellulose-based columns and circular dichroism (CD) to confirm enantiomeric excess (>90%) .

- Documentation : Publish detailed synthetic procedures (molar ratios, stirring rates) and raw spectral data in supplementary materials .

Q. What are the key challenges in scaling up this compound synthesis from milligram to gram-scale, and how can they be mitigated?

- Methodological Answer :

- Heat Management : Use jacketed reactors with controlled cooling to prevent exothermic side reactions .

- Catalyst Recovery : Implement continuous flow systems with immobilized catalysts (e.g., silica-supported acids) to maintain efficiency at scale .

- Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) or centrifugal partition chromatography .

Interdisciplinary Applications

Q. How can this compound derivatives be optimized for dual applications in photodynamic therapy and organic electronics?

- Methodological Answer :

- Photodynamic Therapy : Modify substituents (e.g., halogenation) to enhance singlet oxygen quantum yield (ΦΔ > 0.5) .

- Organic Electronics : Introduce electron-deficient moieties (e.g., cyano groups) to lower LUMO levels for n-type semiconductor behavior .

Cross-disciplinary validation requires collaboration between synthetic chemists, pharmacologists, and materials scientists .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.